z-d-Glu-ome
Overview
Description
Z-D-Glu-OMe, also known as N-Carbobenzyloxy-D-glutamic acid alpha methyl ester or Cbz-D-Glu-OMe, is a chemical compound with a molecular weight of 295.31.
Synthesis Analysis
The synthesis of Z-D-Glu-OMe involves the use of Fmoc-protected D-amino acids2. It is used as a reagent in peptide synthesis12.
Molecular Structure Analysis
The molecular formula of Z-D-Glu-OMe is C14H17NO63. The exact mass and monoisotopic mass are both 295.10558726 g/mol4.
Chemical Reactions Analysis
Z-D-Glu-OMe is involved in the synthesis of D-proteins, which are crucial in mirror-image biology2. It is also used in the study of pepsin action on synthetic substrates5.
Physical And Chemical Properties Analysis
Z-D-Glu-OMe has a molecular weight of 295.29 g/mol4. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors4. The compound also has a rotatable bond count of 94.
Scientific Research Applications
1. Glucokinase Gene and Diabetes
Glucokinase, expressed in liver and pancreatic islet β-cells, plays a crucial role in glucose homeostasis. Research suggests that polymorphisms in the glucokinase gene, such as the Z allele, are associated with non-insulin-dependent diabetes mellitus (NIDDM) in American blacks (Chiu, Province, & Permutt, 1992).
2. Synthesis and Conversion in Chemistry
Z-Glu-OMe serves as a versatile chiral building block in chemical synthesis. For instance, it has been used in the efficient synthesis of cis-5-hydroxy-L-pipecolic acid, demonstrating its utility in producing complex molecules (Adams, Bailey, Collier, Heffernan, & Stokes, 1996).
3. Zinc-binding Sites of Proteases
Studies on Boc-Glu-Thr-Ile-His-OMe and Zn2+ interactions have provided insights into the zinc-binding sites of proteases, highlighting the relevance of Z-Glu-OMe in understanding enzyme functions (Yamamura et al., 1998).
4. Detection of Glutamic Acid
Glutamic acid detection is crucial in diagnosing neuropathological diseases. Lanthanide metal-organic frameworks, such as ZJU-168, have been developed to detect Glu, showcasing the application of Z-Glu-OMe in creating sensors for biomarkers (Xia, Wan, Li, & Zhang, 2020).
5. SPR Biosensor Development
The Z-domain of protein A with IgG-binding activity has been used in developing SPR biosensors, indicating the potential of Z-Glu-OMe related compounds in biosensor technology (Park, Jose, & Pyun, 2011).
6. Molecularly Imprinted Membranes
Molecularly imprinted polymeric membranes using Z-d-Glu have been created for the enantioselective separation of amino acids, demonstrating the compound's role in molecular recognition and separation processes (Yoshikawa, Ooi, & Izumi, 1999).
7. Investigation of Apoptotic Pathways
Studies on tripeptide inhibitors like Z-Val-Ala-Asp(OMe)-CH2F have provided insights into the apoptotic pathways in ischemia/reperfusion injury, demonstrating the relevance of Z-d-Glu-ome derivatives in understanding cellular processes (Yaoita, Ogawa, Maehara, & Maruyama, 1998).
8. Non-enzymatic Glucose Detection
Zinc oxide nanomaterials synthesized at room temperature, involving Z-Glu-ome, have been used for highly sensitive non-enzymatic glucose sensing, highlighting its application in glucose monitoring devices (Wang et al., 2020).
9. Hepatic Glucokinase Expression and Diabetes
Research on restoring hepatic glucokinase expression in Zucker Diabetic Fatty rats indicates the importance of Z-Glu-ome related compounds in regulating glucose flux and plasma glucose levels, with implications for diabetes treatment (Torres et al., 2009).
Safety And Hazards
When handling Z-D-Glu-OMe, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes7. Use of personal protective equipment and chemical impermeable gloves is recommended7.
Future Directions
The future of Z-D-Glu-OMe and similar compounds lies in the field of molecular glue discovery8. These compounds have the potential to drive novel and known interactions between protein partners, representing an enticing therapeutic strategy8.
properties
IUPAC Name |
(4R)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMCTGARFXPQML-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426423 | |
Record name | z-d-glu-ome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
z-d-Glu-ome | |
CAS RN |
26566-11-0 | |
Record name | z-d-glu-ome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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